molecular formula C26H25N3O B2501092 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 840496-43-7

4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No. B2501092
CAS RN: 840496-43-7
M. Wt: 395.506
InChI Key: FKTJMEIPXFCFJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one involves several key steps, which can be inferred from the synthesis of similar compounds. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the formation of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield . This suggests that the synthesis of benzimidazole derivatives can be efficiently achieved through the manipulation of starting materials and reaction conditions. Additionally, the synthesis of N-benzylated (pyrrolidin-2-one) derivatives, as potential anti-Alzheimer's agents, involves the replacement of certain moieties with N-benzylated (pyrrolidin-2-one) or (imidazolidin-2-one) structures . This indicates that the synthesis of the compound may also involve a strategic replacement of functional groups to achieve the desired chemical structure.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, the structural and spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was achieved using IR, NMR, and UV-vis spectroscopy, complemented by single-crystal X-ray diffraction . Quantum chemical calculations, such as density functional theory (DFT), can also be employed to predict and confirm the molecular features of these compounds . The molecular structure of 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one would likely be characterized using similar techniques, ensuring the confirmation of its structure.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole and pyrrolidin-2-one derivatives can be inferred from the synthesis processes and the functional groups present in the molecules. The one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates with 2-aminopyridines and isocyanides indicates that these compounds can participate in multi-component reactions to form complex heterocycles . This suggests that the compound may also undergo various chemical reactions, depending on the functional groups present and the reaction conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and pyrrolidin-2-one derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, absorption, and reactivity . The pharmacological investigations of N-benzylated (pyrrolidin-2-one) derivatives reveal that these compounds have potential anti-Alzheimer's activity, which is a significant chemical property related to their biological function . The physical properties, such as melting point, solubility, and stability, would be determined through experimental measurements and could be influenced by the specific substituents and the overall molecular conformation.

Scientific Research Applications

Anti-Alzheimer's Research One significant application of compounds structurally related to 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is in the field of Alzheimer's disease research. A study by Gupta et al. (2020) involved synthesizing and evaluating a series of N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives for their anti-Alzheimer's activity. These compounds were designed based on the structure of donepezil, a major drug used in managing Alzheimer's disease. The study aimed to replace specific moieties in donepezil with N-benzylated pyrrolidin-2-one and imidazolidin-2-one structures while retaining key functional interactions. The synthesized compounds underwent in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations against the standard drug, with several compounds showing promising anti-Alzheimer's profiles (Gupta et al., 2020).

Heterocyclic Chemistry and Material Science Compounds with structures related to 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one also find applications in heterocyclic chemistry and material science. Mlostoń et al. (2013) reported the synthesis of enantiomerically pure bisheterocyclic imidazole N-oxides, which underwent transformations to yield optically active imidazole-2-thione derivatives and imidazoles. These derivatives were further used to create room temperature ionic liquids, showcasing the compound's versatility in synthesizing materials with potential applications in green chemistry and material sciences (Mlostoń et al., 2013).

Catalysis and Organic Synthesis In the realm of catalysis and organic synthesis, the structure of 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one provides a scaffold for the development of multifunctional catalysts. For instance, Park et al. (2017) developed diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes as bifunctional N-heterocyclic carbene ligands. These ligands, when complexed with copper(I), efficiently catalyzed the direct C–H carboxylation of benzoxazole with CO2, demonstrating the potential of such structures in facilitating environmentally friendly catalytic processes (Park et al., 2017).

properties

IUPAC Name

1-(4-methylphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-18-7-11-20(12-8-18)16-29-24-6-4-3-5-23(24)27-26(29)21-15-25(30)28(17-21)22-13-9-19(2)10-14-22/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTJMEIPXFCFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

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